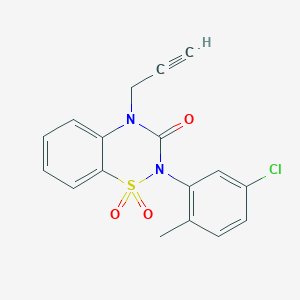![molecular formula C20H26N2O2 B6474091 4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine CAS No. 2640962-74-7](/img/structure/B6474091.png)
4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The molecule also includes methoxy groups and a pyridine ring, which can contribute to its potential biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and mass spectroscopy . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the search results.科学的研究の応用
4-MMPP has been used in a variety of scientific research applications. It has been used in medicinal chemistry as a ligand for the synthesis of various compounds. It has also been used in organic synthesis as a reagent for the synthesis of other compounds. In addition, 4-MMPP has been used in research studies to investigate the biochemical and physiological effects of the molecule.
作用機序
The exact mechanism of action of 4-MMPP is not fully understood. However, it is known that 4-MMPP binds to certain proteins, including G-protein coupled receptors (GPCRs), which are involved in signal transduction. It is thought that 4-MMPP binds to the GPCRs and modulates the activity of the receptor, resulting in a change in the signal transduction pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have been studied in a variety of research studies. It has been shown to modulate the activity of GPCRs, resulting in changes in signal transduction pathways. In addition, 4-MMPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have cytotoxic effects on certain cancer cell lines.
実験室実験の利点と制限
4-MMPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a wide range of applications in medicinal chemistry and organic synthesis. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying signal transduction pathways. However, there are some limitations to using 4-MMPP in lab experiments. For example, it is not water soluble, making it difficult to use in aqueous solutions. In addition, it can be toxic at high concentrations, so care must be taken when handling the molecule.
将来の方向性
There are a number of possible future directions for research on 4-MMPP. One potential direction is to investigate the effects of 4-MMPP on other GPCRs, as well as other signal transduction pathways. Another potential direction is to investigate the effects of 4-MMPP on other cancer cell lines. In addition, further research could be done to investigate the effects of 4-MMPP on other physiological processes, such as pain and inflammation. Finally, further research could be done to investigate the potential therapeutic applications of 4-MMPP.
合成法
4-MMPP can be synthesized using a number of methods. The most common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid and an aryl halide in the presence of a palladium catalyst. This reaction results in the formation of a carbon-carbon bond between the two reactants. Another method used to synthesize 4-MMPP is the Ullmann reaction, which involves the reaction of an aryl halide and an aryl or alkyl amine in the presence of copper. This reaction results in the formation of a carbon-nitrogen bond between the two reactants. Finally, 4-MMPP can be synthesized using the Buchwald-Hartwig amination reaction, which involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst. This reaction results in the formation of a carbon-nitrogen bond between the two reactants.
特性
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-13-21-9-6-20(16)24-15-17-7-10-22(11-8-17)14-18-4-3-5-19(12-18)23-2/h3-6,9,12-13,17H,7-8,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUBBELACNBCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474011.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474027.png)
![2-methyl-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474033.png)
![4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474040.png)

![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6474054.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474059.png)
![4-methoxy-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6474077.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6474084.png)
![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6474089.png)
![5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6474098.png)
![2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6474107.png)
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6474115.png)
![3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6474118.png)
